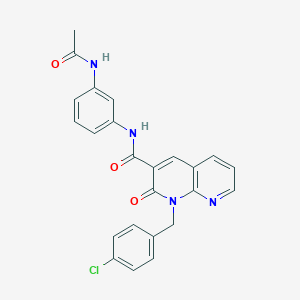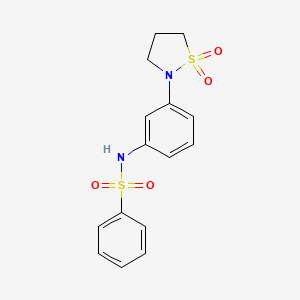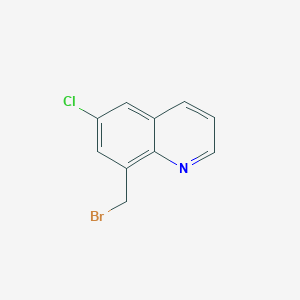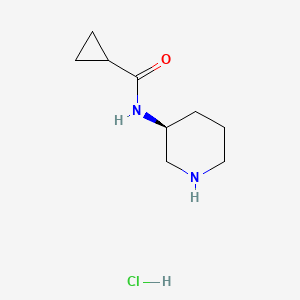
(S)-N-(Piperidin-3-yl)cyclopropanecarboxamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Sure! Here is a comprehensive analysis of the scientific research applications of (S)-N-(Piperidin-3-yl)cyclopropanecarboxamide hydrochloride, also known as N-[(3S)-piperidin-3-yl]cyclopropanecarboxamide;hydrochloride:
Cancer Research
This compound has shown potential in cancer research, particularly as a Poly(ADP-ribose) polymerase (PARP) inhibitor . PARP inhibitors are crucial in treating cancers with BRCA1 and BRCA2 mutations. The compound’s ability to inhibit PARP enzymes can lead to the death of cancer cells that rely on PARP for DNA repair .
Neurodegenerative Diseases
Research indicates that this compound may have applications in treating neurodegenerative diseases. By inhibiting PARP, it can potentially reduce neuronal damage and inflammation, which are common in conditions like Alzheimer’s and Parkinson’s diseases .
Cardiovascular Research
In cardiovascular research, this compound’s PARP inhibitory properties are being explored for their potential to mitigate ischemia-reperfusion injury. This type of injury occurs when blood supply returns to the tissue after a period of ischemia or lack of oxygen, causing significant damage .
Inflammation and Immune Response
The compound is also being studied for its role in modulating inflammation and immune responses. By inhibiting PARP, it can potentially reduce the inflammatory response, making it a candidate for treating inflammatory diseases .
DNA Repair Mechanisms
This compound is valuable in studying DNA repair mechanisms. Its ability to inhibit PARP enzymes allows researchers to understand better how cells repair DNA damage and the role of PARP in maintaining genomic stability .
Drug Development and Pharmacokinetics
In drug development, this compound is used to study the pharmacokinetics and pharmacodynamics of PARP inhibitors. Understanding its absorption, distribution, metabolism, and excretion helps in designing more effective drugs with fewer side effects .
Radiation Therapy Enhancement
The compound is being investigated for its potential to enhance the effectiveness of radiation therapy in cancer treatment. By inhibiting PARP, it can increase the sensitivity of cancer cells to radiation, leading to more effective treatment outcomes .
Metabolic Disorders
Research is also exploring the compound’s role in treating metabolic disorders. Its ability to modulate PARP activity can influence metabolic pathways, potentially offering new therapeutic approaches for conditions like diabetes and obesity .
Propiedades
IUPAC Name |
N-[(3S)-piperidin-3-yl]cyclopropanecarboxamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O.ClH/c12-9(7-3-4-7)11-8-2-1-5-10-6-8;/h7-8,10H,1-6H2,(H,11,12);1H/t8-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIJYVUATUVKQKX-QRPNPIFTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)NC(=O)C2CC2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](CNC1)NC(=O)C2CC2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-N-(Piperidin-3-yl)cyclopropanecarboxamide hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(7-{[(4-Fluorophenyl)methyl]sulfanyl}-14-methyl-5-(3-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2411587.png)
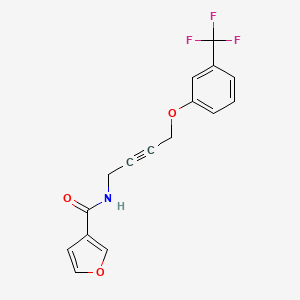
![N-(3-fluoro-4-methylphenyl)-2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2411590.png)



![2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B2411596.png)
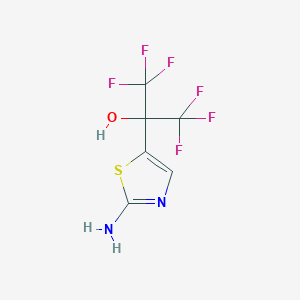
![3-(7-methoxy-5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2411600.png)
![2-(7-cyclohexyl-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanyl-N-methylacetamide](/img/structure/B2411601.png)
